2-(3-Chlorophenoxy)aniline is an organic compound characterized by its aromatic structure, featuring a chlorophenoxy group attached to an aniline moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 219.67 g/mol. The compound is primarily recognized for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.
Studies indicate that 2-(3-Chlorophenoxy)aniline exhibits notable biological activities, including:
The synthesis of 2-(3-Chlorophenoxy)aniline can be achieved through several methods:
The applications of 2-(3-Chlorophenoxy)aniline are diverse and include:
Interaction studies reveal that 2-(3-Chlorophenoxy)aniline interacts with multiple biological systems:
Several compounds share structural similarities with 2-(3-Chlorophenoxy)aniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(4-Chlorophenoxy)aniline | 7578-94-5 | 0.92 |
3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | 0.84 |
5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7 | 0.84 |
3-Chloro-4-(2-chlorophenoxy)aniline | 56966-54-2 | 0.83 |
4-(3-Chlorophenoxy)aniline | 56705-51-2 | 0.84 |
The uniqueness of 2-(3-Chlorophenoxy)aniline lies in its specific chlorine placement on the phenyl ring, which significantly influences its reactivity and biological activity compared to other similar compounds. Its ability to inhibit specific cytochrome P450 enzymes further distinguishes it from closely related compounds.